molecular formula C21H30N2O4S2 B216501 N-[4-(dipropylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide

N-[4-(dipropylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide

Cat. No. B216501
M. Wt: 438.6 g/mol
InChI Key: JZNXGIOLKOWRTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(dipropylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the signaling pathways that regulate the growth and survival of cancer cells.

Mechanism of Action

BTK is a key regulator of the B-cell receptor signaling pathway, which plays a critical role in the growth and survival of B-cell malignancies. N-[4-(dipropylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide binds to the active site of BTK and inhibits its enzymatic activity, thereby blocking downstream signaling pathways that promote the survival and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-[4-(dipropylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. In addition, N-[4-(dipropylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide has been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as rituximab and lenalidomide.

Advantages and Limitations for Lab Experiments

One advantage of N-[4-(dipropylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide is its selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. However, one limitation of N-[4-(dipropylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide is its relatively short half-life, which may limit its effectiveness in some settings.

Future Directions

There are several potential future directions for the development of N-[4-(dipropylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide as a therapeutic agent. One possibility is the combination of N-[4-(dipropylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide with other targeted therapies or immunotherapies, which may enhance its anti-tumor activity. Another potential direction is the development of new BTK inhibitors with improved pharmacokinetic properties and selectivity. Finally, the clinical development of N-[4-(dipropylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide in various types of cancer is ongoing, and further studies are needed to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of N-[4-(dipropylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide involves several steps, starting from commercially available starting materials. The first step involves the conversion of 2,4,6-trimethylbenzenesulfonyl chloride to the corresponding sulfonamide by reaction with 4-(dipropylsulfamoyl)aniline. This intermediate is then reacted with 4-bromoaniline to give the final product, N-[4-(dipropylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide.

Scientific Research Applications

N-[4-(dipropylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide has been extensively studied in preclinical models of various types of cancer, including B-cell lymphoma, multiple myeloma, and chronic lymphocytic leukemia. In these studies, N-[4-(dipropylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide has been shown to inhibit the growth and survival of cancer cells by blocking the activity of BTK, which is essential for the survival and proliferation of these cells.

properties

Product Name

N-[4-(dipropylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide

Molecular Formula

C21H30N2O4S2

Molecular Weight

438.6 g/mol

IUPAC Name

N-[4-(dipropylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide

InChI

InChI=1S/C21H30N2O4S2/c1-6-12-23(13-7-2)29(26,27)20-10-8-19(9-11-20)22-28(24,25)21-17(4)14-16(3)15-18(21)5/h8-11,14-15,22H,6-7,12-13H2,1-5H3

InChI Key

JZNXGIOLKOWRTI-UHFFFAOYSA-N

SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2C)C)C

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.